molecular formula C10H9BrO3 B13005595 4-(Allyloxy)-5-bromo-2-hydroxybenzaldehyde

4-(Allyloxy)-5-bromo-2-hydroxybenzaldehyde

Cat. No.: B13005595
M. Wt: 257.08 g/mol
InChI Key: HRQXKKPWOIKKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Allyloxy)-5-bromo-2-hydroxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of an allyloxy group, a bromine atom, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-5-bromo-2-hydroxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Bromination: The benzaldehyde derivative undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Allylation: The brominated intermediate is then subjected to allylation using an allylating agent such as allyl bromide in the presence of a base like potassium carbonate (K2CO3) to introduce the allyloxy group.

    Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction, often using a hydroxylating agent like sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-5-bromo-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 4-(Allyloxy)-5-bromo-2-hydroxybenzoic acid.

    Reduction: 4-(Allyloxy)-5-bromo-2-hydroxybenzyl alcohol.

    Substitution: 4-(Allyloxy)-5-methoxy-2-hydroxybenzaldehyde (when using sodium methoxide).

Scientific Research Applications

4-(Allyloxy)-5-bromo-2-hydroxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-5-bromo-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Allyloxy-4-propoxybenzene: Known for its insect feeding deterrent properties.

    4-Allyloxy-2-hydroxybenzophenone: Used in the preparation of high-voltage direct current (HVDC) cable insulation materials.

Uniqueness

4-(Allyloxy)-5-bromo-2-hydroxybenzaldehyde is unique due to the presence of both bromine and hydroxyl groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

5-bromo-2-hydroxy-4-prop-2-enoxybenzaldehyde

InChI

InChI=1S/C10H9BrO3/c1-2-3-14-10-5-9(13)7(6-12)4-8(10)11/h2,4-6,13H,1,3H2

InChI Key

HRQXKKPWOIKKCN-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C(=C1)O)C=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.